Bombesin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

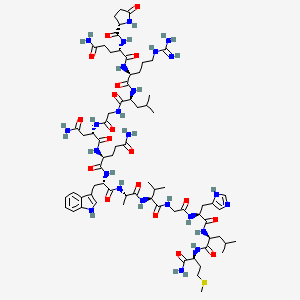

Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) by Vittorio Erspamer and colleagues . It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. It also plays a role in the central nervous system, where it acts as a negative feedback signal to stop eating behavior .

Méthodes De Préparation

Bombesin and its analogs can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds under controlled conditions. Industrial production methods for this compound analogs often involve optimization of reaction parameters such as ligand concentration, pH, reaction time, and temperature to achieve high yields and purity . For example, the preparation of 188Re-HYNIC-Bombesin involves optimizing these parameters to produce a radiolabeled compound with high radiochemical purity .

Analyse Des Réactions Chimiques

Bombesin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds . Substitution reactions can involve the replacement of specific amino acids with analogs to modify the peptide’s properties .

Applications De Recherche Scientifique

Bombesin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound and its analogs are being explored as potential anticancer agents due to their ability to interact with specific receptors on the surface of cancer cells . This compound receptor ligands are also effective in the treatment of rheumatoid arthritis and gastrointestinal diseases . In addition, this compound is used in radiolabeled compounds for targeted radiotherapy, where it binds to gastrin-releasing peptide receptors with high affinity . In biology, this compound is studied for its role in regulating gastrointestinal hormones, smooth muscle contraction, and neuron firing rate .

Mécanisme D'action

Bombesin exerts its effects by binding to G-protein-coupled receptors, specifically BBR1, BBR2, and BBR3 . Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. In the gastrointestinal tract, this compound stimulates the release of gastrin and other hormones, which in turn regulate digestive processes . In the central nervous system, this compound acts as a satiety signal, reducing food intake by activating specific neural pathways . This compound can also function as a growth factor through autocrine or paracrine mechanisms, modulating the growth of various tissues .

Comparaison Avec Des Composés Similaires

Bombesin is part of a family of peptides that includes neuromedin B and gastrin-releasing peptide . These peptides share structural similarities and often bind to the same receptors, but they have distinct biological activities. For example, gastrin-releasing peptide is primarily involved in stimulating the release of gastrin, while neuromedin B has broader effects on smooth muscle contraction and hormone secretion . Other similar compounds include litorin, ranatensin, and alytesin, which are also isolated from frog skin and have similar receptor-binding properties . This compound’s uniqueness lies in its specific receptor interactions and its wide range of physiological effects, making it a valuable compound for research and therapeutic applications .

Propriétés

Formule moléculaire |

C71H110N24O18S |

|---|---|

Poids moléculaire |

1619.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

Clé InChI |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)

![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)

![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)